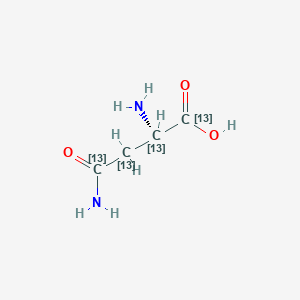

L-Asparagine-1,2,3,4-13C4 (monohydrate)

Description

Fundamental Role of Asparagine in Biological Systems

L-asparagine is a non-essential amino acid in humans, meaning the body can typically synthesize it from other molecules. quora.com Its precursor is oxaloacetate, which is converted to aspartate and then, through the action of asparagine synthetase, to asparagine. wikipedia.org Despite its "non-essential" status, asparagine plays a multitude of vital roles:

Protein Synthesis: As one of the 20 standard amino acids, it is a fundamental building block for countless proteins, essential for their structure and function. quora.com

Glycoprotein Synthesis: Asparagine is crucial for the creation of glycoproteins, providing key sites for N-linked glycosylation, a process that affects protein stability and function. quora.comwikipedia.orgcreative-peptides.com

Nervous System Function: It is essential for the healthy functioning of the central nervous system, helping to maintain metabolic equilibrium in brain and nerve tissues. quora.comcreative-peptides.combyjus.com

Nitrogen Transport and Detoxification: Asparagine acts as a non-toxic carrier for transporting and storing nitrogen and plays a role in the detoxification of ammonia (B1221849), a harmful byproduct of metabolism. creative-peptides.com

Cellular Growth: It is particularly important for rapidly dividing cells, including those of the immune system and, notably, cancer cells, which often have a high demand for this amino acid. byjus.com

Principles and Advantages of Stable Isotope Tracing in Biochemical Inquiry

Stable isotope tracing is a powerful technique used to track the movement of molecules within a biological system. researchgate.net Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. moravek.com

The core principle involves introducing a molecule, or "tracer," labeled with a stable isotope into a cell or organism. maastrichtuniversity.nlbitesizebio.com These labeled molecules are chemically identical to their natural counterparts and participate in the same biochemical reactions. nih.gov As the tracer is metabolized, the heavy isotope is incorporated into various downstream metabolites.

Using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), researchers can detect and quantify these labeled metabolites. moravek.combitesizebio.comnih.gov This allows for the detailed mapping of metabolic pathways, the measurement of metabolic rates (flux), and the identification of how different nutrients contribute to various cellular processes. moravek.comisotope.com

Key Advantages of Stable Isotope Tracing:

Dynamic Insight: Provides a dynamic view of metabolic processes in real-time, as opposed to static snapshots. bitesizebio.com

Safety: Non-radioactive nature allows for safe application in a broad spectrum of research. moravek.com

High Precision: Modern mass spectrometry offers high sensitivity and accuracy in detecting labeled molecules. nih.gov

Pathway Elucidation: Enables the discovery and quantification of active and inactive metabolic pathways. nih.gov

Specific Significance of Carbon-13 Labeling at 1,2,3,4 Positions of L-Asparagine Monohydrate

Labeling all four carbon atoms of the L-asparagine backbone (L-Asparagine-1,2,3,4-¹³C₄) provides a comprehensive tool for tracing its metabolic fate. When this fully labeled asparagine enters a cell, the ¹³C atoms can be tracked as the molecule is either incorporated into proteins or broken down.

The enzyme asparaginase (B612624) hydrolyzes asparagine into aspartic acid and ammonia. creative-peptides.comnih.gov This aspartic acid, still containing the four ¹³C atoms, can then enter central carbon metabolism, notably the Tricarboxylic Acid (TCA) cycle. By monitoring the appearance of ¹³C in TCA cycle intermediates and other connected metabolites, researchers can precisely quantify the contribution of asparagine to cellular energy production and the synthesis of other biomolecules like amino acids and nucleotides. nih.govnih.gov This complete labeling ensures that the entire carbon skeleton of asparagine can be followed, revealing its diverse metabolic roles without ambiguity. nih.gov

Overview of Major Research Domains Utilizing L-Asparagine-1,2,3,4-13C4

The unique capabilities of L-Asparagine-1,2,3,4-¹³C₄ make it an invaluable tracer in several key research areas:

Cancer Metabolism: This is a primary area of application. Many cancer cells, particularly those in certain types of leukemia, have low expression of asparagine synthetase and are therefore highly dependent on external sources of asparagine for their rapid growth and proliferation. byjus.commedchemexpress.comnih.gov L-Asparagine-¹³C₄ is used to study this dependency, track how cancer cells utilize asparagine, and investigate the mechanisms of drugs like L-asparaginase, which work by depleting circulating asparagine. medchemexpress.commdpi.commedchemexpress.com Research using this tracer helps to understand drug resistance and develop more effective cancer therapies. nih.govresearchgate.net

Metabolic Flux Analysis (MFA): In systems biology, L-Asparagine-¹³C₄ is employed in MFA studies to build detailed quantitative models of cellular metabolism. By tracing the ¹³C atoms through the metabolic network, researchers can calculate the rates of various reactions and understand how metabolism is reprogrammed in different physiological or pathological states. moravek.comnih.gov

Neuroscience: Given asparagine's role in the central nervous system, ¹³C-labeled asparagine can be used to study amino acid metabolism in brain cells and its connection to neurological function and disease. creative-peptides.com

Plant Biology: In plants, asparagine is a key molecule for nitrogen storage and transport. mdpi.com Labeled asparagine helps researchers understand how plants take up and utilize nitrogen from the soil and partition it between different organs, which has implications for crop improvement.

Data Tables

Table 1: Properties of L-Asparagine-1,2,3,4-13C4 (monohydrate) This table is interactive. Click on the headers to sort.

| Property | Value |

|---|---|

| Chemical Formula | H₂N¹³CO¹³CH₂¹³CH(NH₂)¹³CO₂H · H₂O |

| CAS Number | 286460-82-0 |

| Molecular Weight | 154.10 g/mol |

| Isotopic Purity | Typically ≥98 atom % ¹³C |

| Appearance | White solid |

| Mass Shift | M+4 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Key Enzymes in Asparagine Metabolism This table is interactive. Click on the headers to sort.

| Enzyme | Function | Biological Importance |

|---|---|---|

| Asparagine Synthetase (ASNS) | Catalyzes the synthesis of asparagine from aspartate and glutamine. wikipedia.org | Essential for providing an internal source of asparagine. Low expression in some cancer cells leads to dependency on external asparagine. nih.govmedchemexpress.com |

| Asparaginase (ASNase) | Hydrolyzes asparagine to aspartic acid and ammonia. creative-peptides.comnih.gov | Used as a chemotherapeutic agent to deplete asparagine in the blood, targeting cancer cells that cannot synthesize their own. medchemexpress.comnih.gov |

| Transaminases | Transfer an amino group from glutamate (B1630785) to oxaloacetate to produce aspartate, the precursor for asparagine. wikipedia.org | Links amino acid metabolism with the TCA cycle. |

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

136.09 g/mol |

IUPAC Name |

(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

InChI Key |

DCXYFEDJOCDNAF-UVYXLFMMSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Considerations for L Asparagine 1,2,3,4 13c4

Chemical Synthesis Methodologies for Site-Specific Carbon-13 Enrichment

Chemical synthesis provides a high degree of control for the precise, site-specific placement of isotopic labels. chempep.com The production of L-Asparagine-1,2,3,4-13C4 involves building the molecular structure from precursors that are already enriched with carbon-13. This approach, known as total synthesis, ensures that the labels are located at the desired positions (1, 2, 3, and 4). chempep.com

Key strategies in the chemical synthesis of labeled amino acids include:

Use of Labeled Precursors: The synthesis typically starts from simple, commercially available building blocks that are uniformly labeled with ¹³C. For L-Asparagine-1,2,3,4-13C4, a common precursor would be L-Aspartic acid-1,2,3,4-13C4.

Stereoselective Synthesis: Maintaining the correct stereochemistry (the L-configuration at the alpha-carbon) is crucial for the biological activity of the amino acid. Stereoselective synthetic routes are employed to ensure the final product has the desired spatial arrangement. chempep.com

Protecting Group Chemistry: The synthesis involves multiple steps where reactive functional groups (amino and carboxyl groups) must be temporarily blocked or "protected" to prevent unwanted side reactions. These protecting groups are removed in the final stages of the synthesis.

Specific Reaction Pathways: While specific multi-step pathways for L-Asparagine-1,2,3,4-13C4 are often proprietary, they generally involve the conversion of the side-chain (β) carboxyl group of a protected, fully labeled L-aspartic acid derivative into the corresponding amide. This can be achieved through activation of the carboxyl group followed by reaction with an ammonia (B1221849) source.

Recent advances in organic chemistry have introduced versatile methods for isotopic labeling. For instance, palladium-catalyzed C(sp³)–H functionalization has been used for the high-yield synthesis of ¹³C methyl-labeled amino acids like valine and isoleucine, demonstrating the power of modern catalytic methods for creating site-specific labels. rsc.orgnih.gov Although applied to methyl groups in these examples, such catalytic approaches are indicative of the sophisticated techniques available for constructing complex labeled molecules like L-Asparagine-1,2,3,4-13C4.

Enzymatic Synthesis and Biocatalytic Routes for L-Asparagine-1,2,3,4-13C4 Production

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to purely chemical methods. frontiersin.org These biocatalytic routes leverage the high selectivity of enzymes to construct complex molecules like L-asparagine from labeled precursors, often under mild reaction conditions.

The enzymatic production of L-Asparagine-1,2,3,4-13C4 would typically involve a two-stage process:

Synthesis of L-Aspartic acid-1,2,3,4-13C4: First, a fully labeled precursor, L-aspartic acid-1,2,3,4-13C4, is produced. This can be achieved by feeding microorganisms a ¹³C-enriched carbon source, such as ¹³C-glucose, in a fermentation process. The organism's metabolic machinery incorporates the heavy isotope into the amino acids it produces. acs.org

Conversion to L-Asparagine-1,2,3,4-13C4: The labeled L-aspartic acid is then used as a substrate for the enzyme asparagine synthetase (AS). This enzyme catalyzes the amidation of the β-carboxyl group of aspartate to form asparagine. frontiersin.org The reaction requires a source of nitrogen (often glutamine or ammonia) and energy in the form of ATP. frontiersin.orgallenpress.com

Researchers have successfully used asparagine synthetase to produce L-asparagine, and this method can be adapted for labeled variants. frontiersin.org For example, a study on the enzymatic synthesis of L-[4-¹³C]aspartic acid utilized phosphoenolpyruvate (B93156) carboxylase and a transaminase to produce the specifically labeled compound, achieving a 70% yield. nih.gov A similar principle applies to producing the fully labeled L-Asparagine, where the key is starting with a fully labeled L-aspartic acid substrate.

Isotopic Purity and Chemical Purity Assessment Techniques for Labeled Compounds

Ensuring the quality of L-Asparagine-1,2,3,4-13C4 requires rigorous analytical testing to determine both its chemical purity (the percentage of the desired molecule) and its isotopic purity (the percentage of molecules that contain the ¹³C label at the specified positions). sigmaaldrich.com Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS): This is a primary technique for assessing isotopic enrichment. By measuring the mass-to-charge ratio of the molecule, MS can distinguish between the unlabeled L-asparagine and its ¹³C-labeled isotopologues. High-resolution mass spectrometry, such as that performed on Orbitrap instruments, provides highly accurate mass measurements, allowing for the confident determination of the number of ¹³C atoms in the molecule. acs.orgalexandraatleephillips.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate the analyte from complex mixtures before MS analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact position of the isotopic labels within the molecule. nih.govsmolecule.com While ¹H NMR is standard, ¹³C NMR is particularly useful for labeled compounds. The large chemical shift dispersion and narrow peaks in ¹³C NMR spectra provide clear signals for each carbon atom, confirming that the enrichment has occurred at the intended positions (C1, C2, C3, and C4). frontiersin.org

The table below summarizes the key analytical techniques used for purity assessment.

| Analytical Technique | Primary Use | Information Provided |

| Mass Spectrometry (MS) | Isotopic Purity & Chemical Purity | Determines mass of the molecule, confirming the presence and number of ¹³C atoms. Quantifies the abundance of labeled vs. unlabeled species. |

| Gas Chromatography-MS (GC-MS) | Isotopic Enrichment Analysis | Separates volatile derivatives of amino acids before mass analysis. alexandraatleephillips.com |

| Liquid Chromatography-MS (LC-MS) | Isotopic Enrichment Analysis | Separates amino acids in a liquid phase before mass analysis; does not require derivatization. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Positional Purity | Confirms the specific location of ¹³C atoms within the molecular structure. Provides information on the overall molecular structure. nih.govfrontiersin.org |

Isotopic Enrichment Strategies and Positional Fidelity in Synthesis

The primary goal of synthesizing L-Asparagine-1,2,3,4-13C4 is to achieve high isotopic enrichment (typically >98 atom % ¹³C) and perfect positional fidelity, meaning the labels are exclusively at the C-1, C-2, C-3, and C-4 positions. sigmaaldrich.com The strategies to achieve this depend on the chosen synthetic route.

In Chemical Synthesis: The strategy revolves around the principle of "total synthesis" using precursors that are already 100% enriched with ¹³C at the required positions. chempep.com The fidelity of the label placement is determined by the reliability of the synthetic reaction pathway. Each step is designed to be highly specific to avoid any scrambling or loss of the isotopic label. The quality of the starting materials is paramount; if the ¹³C-labeled precursor is of high isotopic purity, the final product will be as well, provided the reaction chemistry is sound.

In Enzymatic and Biological Synthesis: The strategy relies on providing a single, highly enriched carbon source to a biological system. For example, in microbial fermentation, the growth medium would contain ¹³C-glucose as the sole carbon source. acs.org The microorganisms then use this labeled glucose to build all their cellular components, including amino acids. The positional fidelity is ensured by the inherent specificity of the metabolic pathways. The enzymes that synthesize asparagine from glucose precursors always build the molecule in the exact same way, ensuring that the carbons from glucose are incorporated into the correct positions in the asparagine backbone. Isotopic steady state, where the ¹³C enrichment in the final product is stable over time, must be reached to ensure maximum incorporation. nih.gov

In both approaches, the final step is purification, where techniques like chromatography are used to separate the fully labeled L-Asparagine from any remaining unlabeled or partially labeled molecules, thereby increasing the final isotopic purity of the product. alexandraatleephillips.com

Advanced Methodologies for L Asparagine 1,2,3,4 13c4 Tracer Based Metabolic Flux Analysis Mfa

Theoretical Frameworks of Stable Isotope-Resolved Metabolic Flux Analysis

The core principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system and measuring the incorporation of the label into downstream metabolites. 13cflux.net This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. nih.gov Two primary paradigms for 13C-MFA are steady-state and isotopically non-steady-state analysis.

Steady-state 13C-MFA is conducted under the assumption that the metabolic and isotopic states of the system are constant over time. nih.govfrontiersin.org This means that the concentrations of metabolites and the rates of all metabolic reactions are unchanging. When a 13C-labeled substrate like L-Asparagine-1,2,3,4-13C4 is introduced, the system is allowed to reach an isotopic steady state, where the labeling patterns of intracellular metabolites no longer change. nih.gov

The choice of tracer is critical in steady-state MFA as it directly influences the mass isotopomer distributions (MIDs) of metabolites, which in turn determines the precision of the estimated fluxes. nih.gov The goal is to select a tracer that will generate unique and informative labeling patterns for the pathways of interest. For instance, the use of specifically labeled glucose or glutamine tracers has been shown to provide precise estimates for glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov Similarly, L-Asparagine-1,2,3,4-13C4 can be used to probe pathways involving asparagine metabolism, such as its synthesis from aspartate and its role as a nitrogen and carbon source. sigmaaldrich.com

The analytical process involves measuring the MIDs of key metabolites, typically protein-derived amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). frontiersin.org These measured MIDs are then compared to computationally simulated MIDs for a given set of metabolic fluxes. By minimizing the difference between the measured and simulated data, the intracellular fluxes can be estimated. frontiersin.org

| Parameter | Description | Relevance to L-Asparagine-1,2,3,4-13C4 MFA |

| Metabolic Steady State | Intracellular metabolite concentrations and reaction rates are constant. | A fundamental assumption for this type of analysis. |

| Isotopic Steady State | The labeling pattern of intracellular metabolites is constant over time. | The point at which samples are typically collected for analysis. |

| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues of a metabolite. | The primary experimental data used to infer fluxes. |

| Flux Estimation | Computational process of determining reaction rates that best fit the measured MIDs. | The ultimate goal of the MFA experiment. |

Isotopic non-steady-state MFA (INST-MFA) is a more advanced technique that analyzes the transient labeling dynamics of metabolites before an isotopic steady state is reached. nih.govnih.gov This approach is particularly useful for studying fast metabolic processes and for systems where achieving a true isotopic steady state is difficult. nih.gov By capturing the rate at which the 13C label from a tracer like L-Asparagine-1,2,3,4-13C4 is incorporated into various metabolites over time, INST-MFA can provide more detailed information about intracellular fluxes and pool sizes. nih.gov

A key advantage of INST-MFA is its ability to resolve fluxes in pathways with rapid turnover rates. nih.gov The experimental workflow for INST-MFA involves a time-course experiment where samples are collected at multiple time points after the introduction of the labeled substrate. nih.gov The resulting time-dependent labeling data is then fitted to a dynamic metabolic model to estimate the fluxes. nih.gov This method has been successfully applied to study the metabolism of various cell types, including human platelets. nih.gov

| Feature | Steady-State 13C-MFA | Isotopic Non-Steady-State MFA (INST-MFA) |

| Isotopic State | Assumes isotopic steady state. | Analyzes the transient phase before isotopic steady state. |

| Sampling | Single time point after reaching isotopic equilibrium. | Multiple time points during the labeling transient. |

| Data Requirements | Mass isotopomer distributions at steady state. | Time-course of mass isotopomer distributions. |

| Information Gained | Relative and absolute fluxes. | Fluxes and in some cases, metabolite pool sizes. |

| Applicability | Systems that can reach a stable isotopic state. | Systems with fast turnover rates or those that do not reach isotopic steady state. |

High-Resolution Analytical Platforms for L-Asparagine-1,2,3,4-13C4 Metabolites

The analysis of extracts containing metabolites from L-Asparagine-1,2,3,4-13C4 requires powerful analytical platforms capable of separating complex mixtures and distinguishing between mass isotopomers. Mass spectrometry coupled with chromatography is the cornerstone of these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis

GC-MS is a robust and widely used technique for MFA due to its high chromatographic resolution and ability to generate reproducible fragmentation patterns, which are crucial for isotopomer analysis. nih.gov However, its application to amino acids like asparagine and its metabolic products requires a chemical modification step.

Amino acids are polar, non-volatile compounds, making them unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com Derivatization is a mandatory step to increase their volatility and thermal stability. mdpi.com This process replaces active hydrogen atoms on functional groups (e.g., -NH2, -COOH, -OH) with nonpolar moieties. sigmaaldrich.com

Several derivatization strategies are employed:

Silylation: This is a very common technique where silyl (B83357) groups are introduced. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA is often preferred as it creates more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. sigmaaldrich.comacs.org

Acylation/Esterification: A two-step approach is also common, involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This creates derivatives such as methyl ester-pentafluoropropionyl (Me-PFP) which have excellent chromatographic and mass spectrometric properties. nih.gov

| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages | Considerations |

|---|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less moisture sensitive, produces information-rich fragments. sigmaaldrich.comnih.gov | Requires heating for several hours to ensure complete reaction. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | trimethylsilyl (TMS) | Reacts with a wide range of compounds, by-products are highly volatile. thermofisher.com | Derivatives can be more susceptible to hydrolysis than TBDMS derivatives. sigmaaldrich.com |

| Pentafluoropropionic Anhydride (with prior esterification) | PFPA | N-pentafluoropropionyl (PFP) esters | Highly electronegative, leading to high sensitivity in negative chemical ionization mode. mdpi.comnih.gov | Two-step reaction can be more complex; potential for racemization under certain conditions. nih.gov |

Upon entering the mass spectrometer, derivatized molecules are ionized, typically by electron impact (EI), which causes them to break into characteristic fragment ions. The mass-to-charge (m/z) ratio of these fragments provides the mass isotopomer distribution (MID), which is the relative abundance of molecules with a specific number of 13C atoms (e.g., M+0, M+1, M+2, M+3, M+4 for a four-carbon molecule like asparagine).

Crucially for MFA, the fragmentation patterns can reveal the specific positions of the 13C labels within the molecule's carbon skeleton. shimadzu.com For example, when analyzing the TBDMS derivative of aspartate (a primary metabolite of asparagine), specific fragments are monitored. A well-characterized fragment is the [M-57]+ ion, which results from the loss of a tert-butyl group from the silyl moiety. nih.govshimadzu.com By analyzing a suite of fragments that contain different subsets of the original carbon backbone, it is possible to resolve the complete positional isotopomer distribution. nih.gov For instance, a fragment containing carbons C1-C4 and another containing C2-C4 can be used to deduce the labeling status of the C1 position. Tandem mass spectrometry (MS/MS) further enhances this capability by selecting a specific fragment ion and fragmenting it again, providing more detailed structural information and improving the accuracy of positional isotopomer quantification. nih.govnih.gov

| Metabolite (Derivative) | Fragment Ion (m/z) | Carbon Atoms Retained | Significance for Positional Analysis |

|---|---|---|---|

| Aspartate (TBDMS) | [M-57]+ | C1-C4 | Represents the full carbon backbone, provides overall mass isotopomer distribution. nih.govshimadzu.com |

| Aspartate (TBDMS) | [M-159]+ | C1-C4 | A fragment containing the full carbon backbone used for redundant measurement. nih.gov |

| Aspartate (TBDMS) | f302 | C1-C4 | Another key fragment containing all four carbons used to ensure accuracy. nih.gov |

| Aspartate (TBDMS) | [M-85]+ | C1, C3, C4 | Loss of C2, helps to isolate labeling information on other carbons. shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics

LC-MS/MS is an increasingly vital platform for metabolomics, offering high sensitivity and specificity. A significant advantage for analyzing polar metabolites like amino acids is that it often does not require derivatization, simplifying sample preparation and avoiding potential artifacts. nih.gov It is suitable for both targeted analysis (quantifying a predefined list of metabolites) and untargeted analysis (profiling as many metabolites as possible).

The choice of liquid chromatography separation mode is critical for successfully analyzing polar metabolites derived from L-Asparagine-1,2,3,4-13C4.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is exceptionally well-suited for the separation of very polar compounds that are poorly retained by reverse-phase chromatography. chromatographyonline.comoup.com It employs a polar stationary phase (e.g., bare silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. chromatographyonline.com In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes like asparagine, aspartate, and malate (B86768) partition into this layer, leading to their retention. A gradient is then applied by increasing the polarity of the mobile phase (increasing the water content) to elute the analytes. chromatographyonline.com HILIC can effectively separate isobaric compounds, such as leucine (B10760876) and isoleucine, which is critical for accurate metabolite identification. chromatographyonline.com

Reverse-Phase (RP) Chromatography: RP chromatography is the most common LC mode but is challenging for underivatized amino acids due to their high polarity. youtube.com It uses a non-polar stationary phase (e.g., C18) and a polar, aqueous mobile phase. youtube.com Polar analytes have little affinity for the stationary phase and elute very early, often with the solvent front, resulting in poor separation. To overcome this, ion-pairing agents (e.g., tributylamine) can be added to the mobile phase. nih.gov These agents have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte, increasing its retention. Another strategy is pre-column derivatization to make the amino acids more hydrophobic, though this adds a step to the workflow.

| Parameter | Hydrophilic Interaction LC (HILIC) | Reverse-Phase LC (RP) |

|---|---|---|

| Stationary Phase | Polar (e.g., silica, amide) | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic content, low aqueous content | High aqueous content, low organic content |

| Retention Mechanism | Partitioning into an adsorbed water layer on the polar stationary phase. chromatographyonline.com | Hydrophobic interactions between analyte and non-polar stationary phase. youtube.com |

| Suitability for Asparagine | Excellent; strong retention of polar amino acids without derivatization. nih.govchromatographyonline.com | Poor without derivatization or ion-pairing agents due to low retention. nih.gov |

| Key Advantage | Direct analysis of polar metabolites in their native form. nih.gov | High robustness and wide applicability for non-polar to moderately polar compounds. chromatographyonline.com |

High-Resolution Mass Spectrometry for Precise Isotopologue Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone of 13C-MFA, offering the capability to precisely quantify the mass distribution of isotopologues—molecules that differ only in their isotopic composition. springernature.comsci-hub.seresearchgate.netnih.gov When L-Asparagine-1,2,3,4-13C4 is metabolized, the four 13C atoms are incorporated into various downstream metabolites. HRMS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can distinguish between the unlabeled and various 13C-labeled versions of each metabolite based on their distinct mass-to-charge ratios. sci-hub.senih.gov This allows for the determination of the mass isotopomer distribution (MID), which is a vector representing the fractional abundance of each isotopologue.

The high resolving power of modern mass spectrometers is crucial for separating isobaric interferences and accurately measuring the subtle mass differences between isotopologues. This precision is essential for generating the high-quality data required for robust flux estimation. springernature.comsci-hub.seresearchgate.netnih.gov The measured MIDs of key metabolites serve as primary inputs for the computational models used in MFA. sci-hub.se

Table 1: Example Mass Isotopomer Distribution Data from a Hypothetical L-Asparagine-1,2,3,4-13C4 Tracer Experiment

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 |

| Aspartate | 0.10 | 0.15 | 0.25 | 0.30 | 0.20 |

| Oxaloacetate | 0.05 | 0.10 | 0.35 | 0.30 | 0.20 |

| Malate | 0.12 | 0.18 | 0.30 | 0.25 | 0.15 |

| Fumarate | 0.15 | 0.20 | 0.30 | 0.20 | 0.15 |

| Citrate (B86180) | 0.20 | 0.25 | 0.25 | 0.15 | 0.15 |

This table is illustrative and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Carbon-13 Resolution

While mass spectrometry provides information on the number of 13C atoms in a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offers the unique advantage of resolving the specific positions of these labels within the carbon skeleton. nih.govresearchgate.netutsouthwestern.edu This positional information, or isotopomer analysis, provides a deeper layer of detail that can significantly enhance the accuracy and resolution of metabolic flux maps. nih.govresearchgate.netutsouthwestern.edu The combination of stable isotopes like 13C with NMR spectroscopy provides a wealth of information about metabolic pathways. utsouthwestern.edu

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in 13C-MFA. researchgate.netnih.gov 1D 13C NMR can provide quantitative information on the 13C enrichment at specific carbon positions in a metabolite. springernature.com However, spectral overlap in complex mixtures of metabolites can be a significant challenge. researchgate.net

2D NMR techniques, such as 13C-1H Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are powerful tools for overcoming these limitations. researchgate.net These methods provide information about the connectivity between carbon and proton atoms, and between coupled carbon atoms, respectively. This allows for the unambiguous assignment of 13C signals and the determination of 13C-13C spin-spin coupling patterns, which directly reflect the intramolecular distribution of the 13C label. researchgate.net This detailed information on carbon connectivity is invaluable for distinguishing between different metabolic pathways that may produce the same mass isotopologues but different positional isotopomers.

A historical limitation of 13C NMR has been its relatively low sensitivity due to the low natural abundance of 13C (about 1.1%) and its smaller gyromagnetic ratio compared to protons. nih.gov However, the use of 13C-enriched substrates like L-Asparagine-1,2,3,4-13C4 significantly enhances the signal. nih.gov

Further sensitivity gains have been achieved through technological advancements, most notably the development of cryogenically cooled probes (cryoprobes). By reducing thermal noise in the detection coil, cryoprobes can increase the signal-to-noise ratio by a factor of three to four, or even more. This enhancement allows for the analysis of smaller sample volumes and lower metabolite concentrations, which is particularly beneficial when working with biological samples where material may be limited. The improved sensitivity also enables faster data acquisition, making it more feasible to conduct dynamic flux studies.

Computational Modeling and Bioinformatics for Metabolic Flux Determination

The raw analytical data from mass spectrometry and NMR are not, on their own, a flux map. The final and most critical step in 13C-MFA is the use of computational modeling and bioinformatics to translate the measured isotopomer data into quantitative metabolic fluxes. nih.gov This involves the integration of the labeling data with a stoichiometric model of the metabolic network under investigation. nih.gov

Reconstruction and Refinement of Metabolic Network Models

The foundation of any 13C-MFA study is a well-defined metabolic network model. nih.gov This model consists of a set of biochemical reactions that represent the known metabolic pathways of the organism or cell type being studied, including the specific atom transitions for each reaction. sci-hub.se For studies involving L-Asparagine-1,2,3,4-13C4, the network must include all relevant pathways of asparagine metabolism, such as its conversion to aspartate and its subsequent entry into the TCA cycle.

The process of model reconstruction involves compiling information from literature and databases. It is often an iterative process, where the initial model may be refined based on the experimental data. If the model cannot adequately reproduce the observed labeling patterns, it may indicate the presence of unknown or unconsidered metabolic pathways. sci-hub.se The complexity of the model is a critical consideration; it must be comprehensive enough to be biologically accurate but simple enough to allow for the robust estimation of fluxes. nih.gov

Algorithms and Software for Flux Parameter Estimation

With a metabolic network model and isotopomer data in hand, the next step is to estimate the unknown intracellular fluxes. This is typically formulated as a least-squares optimization problem. nih.gov The goal is to find the set of flux values that minimizes the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model. nih.gov

A variety of software packages have been developed to facilitate this complex computational task. These programs employ specialized algorithms to solve the system of algebraic equations that describe the flow of 13C through the metabolic network.

Table 2: Examples of Software for 13C-Metabolic Flux Analysis

| Software | Key Features |

| INCA | Isotopically non-stationary MFA, parallel computing capabilities. ucdavis.edu |

| OpenFLUX/OpenFLUX2 | User-friendly interface, based on the Elementary Metabolite Unit (EMU) framework for efficient computation. nih.govnih.govmdpi.com |

| 13CFLUX2 | Comprehensive suite for stationary and non-stationary MFA, includes experimental design features. ucdavis.edumdpi.com |

| Metran | Part of the INCA suite, focuses on flux estimation and statistical analysis. springernature.comsci-hub.seresearchgate.netnih.gov |

| FiatFlux | Early, influential software for 13C-MFA. ucdavis.edumdpi.com |

These software tools not only estimate the best-fit flux distribution but also perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes. This provides a measure of the precision and reliability of the calculated flux map. springernature.comsci-hub.seresearchgate.netnih.gov

Statistical Validation and Confidence Interval Determination for Fluxes

In tracer-based metabolic flux analysis (MFA) utilizing L-Asparagine-1,2,3,4-13C4, the estimation of intracellular metabolic fluxes is a critical outcome. However, the calculated flux values are estimations and must be accompanied by a rigorous statistical assessment to ensure their reliability and to define their precision. This involves validating the goodness-of-fit of the model to the experimental data and determining the confidence intervals for each estimated flux.

The core of flux estimation involves minimizing the variance-weighted sum of squared residuals (SSR) between the experimentally measured isotopic labeling patterns of metabolites and those simulated by the metabolic model. A statistically acceptable fit is the first step in validation. This is often assessed using a chi-squared (χ²) test, where the minimized SSR is compared against the expected value from a χ² distribution with degrees of freedom equal to the difference between the number of redundant measurements and the number of estimated free fluxes. nih.gov If the minimized SSR is within the expected confidence region (e.g., 95%), the model is considered to be a good fit to the data. nih.gov

Once the model's fit is validated, determining the precision of the estimated fluxes is paramount. This is achieved by calculating confidence intervals, which provide a range within which the true flux value is expected to lie with a certain level of confidence (typically 95%). Several methods are employed for this purpose:

Linearized Statistics: This approach uses the local curvature of the SSR function around the best-fit solution to approximate the confidence intervals. It is computationally less intensive but may be less accurate if the solution space is highly non-linear. nih.gov

Nonlinear Methods: More accurate confidence intervals can be determined using methods that explore the solution space more extensively. One such method involves finding the minimum and maximum values for each flux parameter that satisfy a specific statistical threshold (e.g., F-statistic), which defines the confidence region. nih.gov This provides a more realistic representation of the flux uncertainties.

Table 1: Illustrative Example of Flux Estimation and Confidence Intervals

| Metabolic Reaction | Estimated Flux (relative units) | 95% Confidence Interval | Method of Determination |

| Asparaginase (B612624) (Asn -> Asp) | 100 | [95.2, 104.8] | Nonlinear Optimization |

| Aspartate Transaminase | 85 | [80.5, 89.5] | Nonlinear Optimization |

| Oxaloacetate -> Citrate | 60 | [55.1, 65.3] | Linearized Statistics |

| Pyruvate -> Lactate (B86563) | 120 | [110.7, 129.3] | Nonlinear Optimization |

This table is for illustrative purposes and does not represent actual experimental data.

Correction for Natural Abundance of Carbon-13 and Derivatization Effects

The raw mass spectrometry data obtained from MFA experiments using L-Asparagine-1,2,3,4-13C4 must undergo critical correction steps before it can be used for flux calculations. These corrections account for naturally occurring isotopes and artifacts introduced during sample preparation, ensuring that the measured mass isotopomer distributions (MIDs) accurately reflect the metabolic processing of the tracer. nih.gov

Correction for Natural Abundance of Carbon-13

Carbon in nature is a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C. youtube.com This means that even in unlabeled metabolites, there is a baseline distribution of mass isotopomers due to the natural abundance of ¹³C and other heavy isotopes (e.g., ¹⁵N, ¹⁸O, ²H). When a ¹³C-labeled tracer is introduced, the mass spectrometer measures the total MID, which is a combination of the labeling derived from the tracer and the background natural abundance.

To isolate the tracer's contribution, the measured MIDs must be corrected. nih.gov This is typically achieved using a correction matrix method. nih.govnih.gov For a given metabolite, a mathematical matrix is constructed based on its elemental formula and the known natural abundances of all its constituent elements (C, H, N, O, Si, etc.). This matrix allows for the deconvolution of the measured MID into the true MID that results solely from the incorporation of the ¹³C tracer. biorxiv.org Failure to accurately correct for natural abundance can lead to significant errors in the calculated flux values. nih.gov Computer programs have been developed to automate these corrections, taking into account the molecular formula of the metabolite and any chemical groups added during derivatization. nih.govresearchgate.net

Correction for Derivatization Effects

In many MFA workflows, particularly those employing gas chromatography-mass spectrometry (GC-MS), metabolites are chemically derivatized prior to analysis. nih.gov Derivatization is a process that modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which adds tert-butyldimethylsilyl (TBDMS) groups to functional moieties like carboxyl and amino groups.

Applications of L Asparagine 1,2,3,4 13c4 in Elucidating Metabolic Pathways and Regulation

Investigation of Asparagine and Aspartate Metabolic Pathways

The metabolism of asparagine is intrinsically linked to that of aspartate. L-Asparagine-1,2,3,4-13C4 is instrumental in dissecting the dynamics of this metabolic hub. Upon entering a cell, the labeled asparagine is primarily hydrolyzed by the enzyme asparaginase (B612624) to produce L-Aspartate-1,2,3,4-13C4 and an unlabeled ammonia (B1221849) molecule. basicmedicalkey.com This initial conversion is a critical step, as aspartate is a central node connecting amino acid metabolism with the core energy-producing pathways of the cell.

Asparagine Synthetase Activity and Aspartate Transaminase Fluxes

While L-Asparagine-1,2,3,4-13C4 is used to trace the catabolic fate of asparagine, its counterpart, labeled aspartate, is essential for studying the reverse reaction: the synthesis of asparagine. Asparagine synthetase (ASNS) catalyzes the ATP-dependent conversion of aspartate to asparagine, utilizing glutamine as a nitrogen donor. nih.govyoutube.com Studies using tracers like [U-13C]aspartate can quantify the rate of de novo asparagine synthesis, providing critical information on cellular capacity to produce this amino acid, a pathway vital for cell proliferation and survival, especially in certain cancerous cells. nih.gov

The L-Aspartate-1,2,3,4-13C4 generated from the tracer is a substrate for aspartate transaminase (AST). This enzyme facilitates a reversible transamination reaction, converting the labeled aspartate and α-ketoglutarate into labeled oxaloacetate and unlabeled glutamate (B1630785). youtube.comyoutube.com By measuring the appearance of 13C-labeled oxaloacetate and its downstream metabolites, researchers can determine the flux through AST. This provides a window into the interface between amino acid metabolism and the tricarboxylic acid (TCA) cycle. wikipedia.org

Table 1: Key Enzymes in Asparagine/Aspartate Metabolism Studied with 13C Tracers This table is interactive. Click on the headers to sort.

| Enzyme | Reaction | Substrate (from tracer) | Product (labeled) | Metabolic Significance |

|---|---|---|---|---|

| Asparaginase | L-Asparagine-13C4 → L-Aspartate-13C4 + NH3 | L-Asparagine-13C4 | L-Aspartate-13C4 | Initiates asparagine catabolism basicmedicalkey.com |

| Aspartate Transaminase (AST) | L-Aspartate-13C4 + α-Ketoglutarate ↔ Oxaloacetate-13C4 + Glutamate | L-Aspartate-13C4 | Oxaloacetate-13C4 | Links amino acid metabolism to TCA cycle youtube.comwikipedia.org |

| Asparagine Synthetase (ASNS) | Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi | [U-13C]Aspartate | [U-13C]Asparagine | Measures de novo asparagine synthesis nih.gov |

Interconversion with Other Amino Acids (e.g., Glutamine, Alanine (B10760859), Serine)

The carbon skeleton of asparagine, once converted to oxaloacetate, can be channeled into the synthesis of other non-essential amino acids. Tracing studies with L-Asparagine-1,2,3,4-13C4 reveal the extent of these interconversions.

Alanine: The labeled four-carbon oxaloacetate can be converted to labeled three-carbon molecules like pyruvate. researchgate.net Pyruvate can then undergo transamination via alanine aminotransferase (ALT) to form 13C-labeled alanine. youtube.com Studies in Chinese hamster ovary (CHO) cells have shown that nutrient conditions can dictate these fluxes; for instance, glutamine supplementation was found to increase the metabolic flux towards alanine. nih.gov

Glutamine/Glutamate: While asparagine catabolism produces glutamate via aspartate transaminase, the carbon skeleton does not directly convert to glutamate. However, the labeled oxaloacetate enters the TCA cycle, and through its progression, can form labeled α-ketoglutarate, the direct precursor to glutamate and subsequently glutamine. basicmedicalkey.comyoutube.com

Serine: The pathway to serine from asparagine-derived carbon is also linked to glycolysis. Oxaloacetate can be converted to phosphoenolpyruvate (B93156) (PEP), an intermediate in glycolysis. researchgate.net PEP can then be diverted from glycolysis towards the synthesis of 3-phosphoglycerate, which is the entry point for the serine biosynthesis pathway.

Tracing Carbon Entry and Distribution into Central Carbon Metabolism

A primary application of L-Asparagine-1,2,3,4-13C4 is to map how peripheral metabolites contribute to the central carbon metabolic network, which comprises the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Anaplerotic Contribution to the Tricarboxylic Acid (TCA) Cycle via Oxaloacetate

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthetic purposes. wikipedia.org Asparagine is a significant anaplerotic substrate. The catabolism of L-Asparagine-1,2,3,4-13C4 directly produces L-Aspartate-1,2,3,4-13C4, which is then converted to Oxaloacetate-1,2,3,4-13C4. basicmedicalkey.comraghunathpurcollege.ac.in This labeled oxaloacetate directly enters and "fills up" the TCA cycle.

Metabolic flux analysis using 13C-labeled asparagine has demonstrated its importance as a carbon source for the TCA cycle, often secondary to glucose and glutamine. nih.gov However, under conditions of glutamine limitation, the anaplerotic role of asparagine becomes critical for maintaining TCA cycle activity and supporting cellular functions. nih.gov By tracking the distribution of the 13C label among the different TCA cycle intermediates (e.g., citrate (B86180), malate (B86768), fumarate), researchers can quantify the specific contribution of asparagine to the cycle's carbon pool relative to other substrates. nih.govnih.gov

Table 2: Anaplerotic Flux of 13C-Asparagine in CHO Cells This table is interactive. Click on the headers to sort.

| Culture Condition | Asparagine's Role in TCA Cycle | Key Finding | Reference |

|---|---|---|---|

| Glutamine Supplemented | Secondary carbon source | Cells prefer glutamine over asparagine to support the TCA cycle. | nih.gov |

| Low Glutamine | Critical for TCA activity | Asparagine uptake and contribution to the TCA cycle increase to compensate for low glutamine. | nih.gov |

| Late Exponential Phase | Contribution reduced | Cells prefer lactate (B86563) reincorporation and aspartate uptake over asparagine. | nih.gov |

Contribution to Glycolytic and Pentose Phosphate Pathways

While asparagine does not directly enter glycolysis or the pentose phosphate pathway (PPP), its carbon atoms can be traced into these pathways through metabolic reversals. The labeled oxaloacetate from L-Asparagine-1,2,3,4-13C4 can be decarboxylated by phosphoenolpyruvate carboxykinase (PEPCK) to form 13C-labeled phosphoenolpyruvate (PEP). researchgate.netnih.gov

Once labeled PEP is formed, it can enter the gluconeogenic pathway, moving in reverse through glycolysis to generate 13C-labeled glucose-6-phosphate (G6P). researchgate.net This labeled G6P serves as a branch point. It can either continue in the gluconeogenic pathway or enter the pentose phosphate pathway. nih.govmdpi.com The PPP is crucial for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing pentose sugars for nucleotide synthesis. nih.govmdpi.com Therefore, using L-Asparagine-1,2,3,4-13C4 allows researchers to investigate the extent to which cataplerotic flux (the removal of TCA cycle intermediates) from asparagine contributes to the precursor pools for the PPP and gluconeogenesis. researchgate.net Studies have shown that asparagine availability can indeed spur glycolytic activity. nih.govembopress.org

Elucidation of Carbon and Nitrogen Allocation to Biosynthetic Processes

Beyond energy metabolism, cells must allocate carbon and nitrogen building blocks to synthesize macromolecules. L-Asparagine-1,2,3,4-13C4, especially when used alongside 15N-labeled tracers, is invaluable for understanding these allocation decisions. sigmaaldrich.com Asparagine itself has a high nitrogen-to-carbon ratio (2N:4C), making it an efficient molecule for nitrogen transport and storage in many organisms. nih.gov

The carbon skeleton of asparagine, traced with 13C, contributes to several biosynthetic endpoints:

Nucleotide Synthesis: Aspartate, the first metabolite of labeled asparagine, is a direct precursor in the de novo synthesis of pyrimidines (uracil, cytosine, thymine). researchgate.net The entire aspartate molecule is incorporated into the pyrimidine (B1678525) ring. Therefore, feeding cells L-Asparagine-1,2,3,4-13C4 will result in 13C-labeled pyrimidines, allowing for the quantification of this synthesis pathway.

Amino Acid Synthesis: As detailed in section 4.1.2, the carbon backbone can be used to form other non-essential amino acids.

Lipid Synthesis: Carbon can exit the TCA cycle as citrate, which is then cleaved in the cytosol to produce acetyl-CoA, the fundamental building block for fatty acid synthesis. raghunathpurcollege.ac.in By tracing 13C from asparagine into the citrate pool and subsequently into fatty acids, the contribution of asparagine to lipogenesis can be determined.

The amide nitrogen of asparagine is also a key player in biosynthesis, acting as a nitrogen donor in various reactions. Combining L-Asparagine-1,2,3,4-13C4 with L-Asparagine-(amide-15N) would allow simultaneous tracing of the carbon skeleton and the side-chain nitrogen, providing a comprehensive picture of how this crucial amino acid is utilized throughout the cellular metabolic network. nih.gov

De Novo Nucleotide Synthesis Pathways

While the direct use of L-Asparagine-1,2,3,4-13C4 to trace carbon atoms into the purine (B94841) and pyrimidine rings of nucleotides is not extensively detailed in the currently available research, the foundational role of asparagine's precursor, aspartate, in nucleotide biosynthesis is well-established. Aspartate contributes one nitrogen and three carbon atoms to the pyrimidine ring and one nitrogen atom to the purine ring.

L-asparaginase, an enzyme that converts asparagine to aspartate, can influence the availability of this crucial precursor. Studies have shown that the depletion of asparagine by L-asparaginase can lead to an inhibition of both RNA and DNA synthesis, underscoring the indirect but critical link between asparagine metabolism and nucleotide production. nih.gov Future studies employing L-Asparagine-1,2,3,4-13C4 could precisely quantify the flux of asparagine-derived carbons into nucleotide pools under various physiological and pathological conditions.

Protein Synthesis and Turnover Studies (e.g., SILAC-based approaches)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomic technique that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. L-Asparagine-1,2,3,4-13C4 is a suitable reagent for SILAC-based experiments, allowing for the in vivo incorporation of the "heavy" asparagine into newly synthesized proteins.

In a typical SILAC experiment, one cell population is grown in a medium containing normal ("light") L-asparagine, while the other is cultured in a medium supplemented with L-Asparagine-1,2,3,4-13C4 ("heavy"). After several cell divisions, the proteins from both populations are mixed, digested, and analyzed by mass spectrometry. The mass difference of 4 Da for each asparagine-containing peptide allows for the precise quantification of protein synthesis and turnover rates.

While specific studies detailing the use of L-Asparagine-1,2,3,4-13C4 in SILAC for protein turnover analysis are not abundant in the reviewed literature, the principle is well-established with other labeled amino acids like arginine and leucine (B10760876). These studies have demonstrated the high accuracy and reproducibility of the SILAC method for dissecting protein dynamics.

Fatty Acid and Lipid Biosynthesis Pathways

The direct contribution of carbon atoms from L-asparagine to the backbone of fatty acids and lipids is not a well-documented metabolic route. The primary catabolic fate of asparagine involves its conversion to aspartate, which is then transformed into the Krebs cycle intermediate, oxaloacetate. While oxaloacetate can be converted to citrate, a key precursor for cytosolic acetyl-CoA and subsequent fatty acid synthesis, the direct tracing of carbons from L-Asparagine-1,2,3,4-13C4 into fatty acids has not been a primary focus of the available research.

Studies on cancer cell metabolism have indicated that in certain contexts, an upregulation of asparagine metabolism may be associated with a downregulation of fatty acid metabolism, suggesting a potential metabolic trade-off rather than a direct precursor-product relationship. Further investigation using L-Asparagine-1,2,3,4-13C4 is warranted to definitively map any potential minor contributions of asparagine carbons to lipogenesis.

Characterization of Metabolic Reprogramming in Cellular and Organismal Models

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and immune cell activation. L-Asparagine-1,2,3,4-13C4 serves as a critical tool to investigate these metabolic shifts.

Metabolic Adaptations in Diverse Cell Lines (e.g., Microbial, Plant, Mammalian Cells)

The metabolic fate of asparagine can vary significantly across different organisms and cell types. Isotopic tracing with L-Asparagine-1,2,3,4-13C4 allows for a detailed comparison of these metabolic adaptations.

Mammalian Cells: In mammalian cells, particularly cancer cells, asparagine metabolism is intricately linked to nutrient availability and cellular stress. Studies using 13C-labeled asparagine in Chinese Hamster Ovary (CHO) cells have shown that asparagine can be a significant contributor to the TCA cycle, especially under glutamine-limiting conditions. This highlights a metabolic flexibility where asparagine can serve as an anaplerotic substrate to replenish TCA cycle intermediates.

Microbial Cells: In microorganisms, asparagine can serve as a crucial source of both carbon and nitrogen. While specific studies using L-Asparagine-1,2,3,4-13C4 in diverse microbial strains are not extensively detailed in the reviewed literature, the enzymatic machinery for asparagine metabolism, such as asparaginase, is widespread in bacteria and fungi. This suggests a significant role for asparagine in microbial physiology that can be further elucidated with isotopic tracers.

Plant Cells: In plants, asparagine is a key molecule for nitrogen transport and storage. The synthesis and breakdown of asparagine are tightly regulated in response to developmental cues and environmental stresses. Isotopic labeling studies can provide quantitative data on the flux of asparagine between different plant organs and its contribution to various metabolic pathways under different conditions.

Table 1: Metabolic Fate of L-Asparagine in Different Cell Types

| Cell Type | Primary Metabolic Fate of Asparagine | Key Research Findings from Isotopic Tracing |

|---|---|---|

| Mammalian (CHO) | Anaplerosis for TCA cycle, protein synthesis | Asparagine contributes significantly to TCA cycle intermediates under low glutamine conditions. |

| Microbial | Carbon and nitrogen source | Asparaginase enzymes are prevalent, indicating a key role in nutrient acquisition. |

| Plant | Nitrogen transport and storage | Asparagine is a central molecule for nitrogen distribution throughout the plant. |

Investigation of Metabolic Responses in Specific Experimental Systems (e.g., aphid-endosymbiont interactions, engineered microbial strains)

The application of L-Asparagine-1,2,3,4-13C4 in highly specialized experimental systems can reveal unique metabolic interactions.

Aphid-Endosymbiont Interactions: Aphids rely on their endosymbiotic bacteria, such as Buchnera aphidicola, for the synthesis of essential amino acids that are deficient in their phloem sap diet. While the specific use of L-Asparagine-1,2,3,4-13C4 to trace metabolic exchange in this symbiotic relationship is not detailed in the available literature, such studies would be highly valuable. They could elucidate the precise pathways of asparagine synthesis, transfer, and utilization between the host and the symbiont.

Engineered Microbial Strains: Metabolic engineering of microbial strains for the production of valuable chemicals often involves redirecting carbon and nitrogen fluxes. L-Asparagine-1,2,3,4-13C4 can be used to perform metabolic flux analysis in these engineered strains to identify bottlenecks and optimize production pathways. For example, by tracing the incorporation of asparagine's carbons, researchers can quantify the efficiency of engineered pathways that utilize asparagine or its derivatives.

Studies of Enzyme Kinetic Properties and Reaction Mechanisms using Isotopic Tracers

L-Asparagine-1,2,3,4-13C4 can be a valuable substrate for studying the kinetics and mechanisms of enzymes involved in asparagine metabolism, such as asparaginase and asparagine synthetase. The isotopic label allows for the direct tracking of the substrate and its conversion to products using techniques like NMR spectroscopy and mass spectrometry.

While specific kinetic studies utilizing L-Asparagine-1,2,3,4-13C4 are not extensively reported, the principles of using isotopically labeled substrates for such analyses are well-established. For instance, by monitoring the rate of appearance of 13C-labeled aspartate from 13C4-asparagine in the presence of asparaginase, one can determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate (kcat).

Table 2: Key Enzymes in Asparagine Metabolism

| Enzyme | Reaction | Potential Application of L-Asparagine-1,2,3,4-13C4 |

|---|---|---|

| Asparaginase | L-Asparagine + H₂O → L-Aspartate + NH₃ | Determination of kinetic parameters (Km, kcat) by tracking the formation of 13C-labeled aspartate. |

| Asparagine Synthetase | L-Aspartate + Glutamine + ATP → L-Asparagine + Glutamate + AMP + PPi | Investigation of the reverse reaction kinetics and substrate channeling by monitoring the conversion of 13C-labeled asparagine. |

Dynamic Metabolic Analysis of L-Asparagine-1,2,3,4-13C4 Incorporation and Turnover

Dynamic metabolic analysis using L-Asparagine-1,2,3,4-13C4 provides a real-time view of how cells utilize asparagine. This involves monitoring the rate at which the labeled asparagine is taken up by cells and the subsequent appearance of the ¹³C label in other molecules. This technique is instrumental in understanding the contributions of asparagine to central carbon metabolism, including the tricarboxylic acid (TCA) cycle and pathways for the synthesis of other amino acids and biomolecules.

Research in various cell types, from industrial Chinese hamster ovary (CHO) cell lines to human cancer cells, has demonstrated the utility of L-Asparagine-1,2,3,4-13C4 in metabolic flux analysis (MFA). nih.govnih.gov These studies reveal that asparagine's role as a carbon source can be highly dependent on the cellular context and the availability of other nutrients, such as glutamine. nih.govnih.gov

Research Findings on Asparagine Incorporation

Studies utilizing ¹³C-labeled asparagine have yielded significant findings regarding its metabolic fate:

Contribution to the TCA Cycle: In CHO cells, L-Asparagine-1,2,3,4-13C4 has been shown to be a secondary carbon source for the TCA cycle, following glucose and glutamine. nih.govnih.gov The incorporation of ¹³C from asparagine into TCA cycle intermediates such as citrate and malate confirms its anaplerotic role, meaning it contributes to the replenishment of cycle intermediates. nih.govnih.gov In low glutamine conditions, the importance of asparagine for maintaining TCA cycle activity becomes more critical. nih.govnih.gov

Interplay with Glutamine Metabolism: The metabolism of asparagine is closely intertwined with that of glutamine. nih.govnih.gov Tracing studies have shown that in glutamine-supplemented conditions, CHO cells preferentially use glutamine to support the TCA cycle. nih.govnih.gov However, under low glutamine conditions, asparagine's contribution increases. nih.govnih.gov This highlights a metabolic flexibility where cells can adapt to utilize different amino acids to maintain central carbon metabolism.

Synthesis of Other Biomolecules: The carbon backbone of asparagine can be used for the synthesis of other molecules. The detection of limited amounts of ¹³C-labeling from L-Asparagine-1,2,3,4-13C4 in aspartate, glutamate, and lactate in CHO cells demonstrates these metabolic connections. nih.gov Furthermore, under certain conditions, asparagine-derived carbons can be incorporated into pyrimidines, glutathione, and N-acetyl-glucosamine. nih.gov

Metabolic Reprogramming in Cancer: In the context of cancer, where metabolic reprogramming is a hallmark, understanding asparagine metabolism is of particular interest. nih.govnih.govnih.gov While some cancer cells can synthesize their own asparagine, many rely on an external supply. nih.govnih.gov Tracing studies with labeled asparagine can help to quantify this dependency and understand how asparagine contributes to the metabolic demands of rapidly proliferating cancer cells. nih.govnih.govnih.gov

The following interactive data tables summarize findings from metabolic tracing studies using ¹³C-labeled asparagine in different cellular contexts.

Table 1: Incorporation of ¹³C from L-Asparagine-1,2,3,4-13C4 into Downstream Metabolites in CHO Cells

| Metabolite | Incorporation in Glutamine Supplemented Condition | Incorporation in Low Glutamine Condition | Metabolic Pathway | Reference |

| Aspartate | Detected | Detected | Amino Acid Metabolism | nih.gov |

| Citrate | Trace Amounts | Increased | TCA Cycle | nih.gov |

| Glutamate | Detected | Detected | Amino Acid Metabolism | nih.gov |

| Lactate | Trace Amounts | Detected | Glycolysis Byproduct | nih.gov |

| Pyrimidines | Detected | Detected | Nucleotide Synthesis | nih.gov |

| Glutathione | Detected | Detected | Redox Homeostasis | nih.gov |

Table 2: Relative Contribution of Asparagine to TCA Cycle Activity

| Cellular Condition | Asparagine Contribution to TCA Cycle | Key Observation | Reference |

| Glutamine Supplemented | Secondary Source | Glutamine is the preferred anaplerotic source. | nih.govnih.gov |

| Low Glutamine | Critical for Activity | Asparagine utilization increases to compensate for low glutamine. | nih.govnih.gov |

| Adipose Tissue | Potential for Anaplerosis | Exogenous asparagine can influence TCA cycle metabolite levels. | nih.gov |

These dynamic metabolic analyses underscore the complex and context-dependent role of asparagine in cellular metabolism. The ability to trace the incorporation and turnover of L-Asparagine-1,2,3,4-13C4 provides a quantitative framework for understanding these intricate metabolic networks and how they are regulated.

Emerging Research Directions and Future Prospects for L Asparagine 1,2,3,4 13c4 Studies

Integration of 13C-MFA Data with Multi-Omics Datasets (e.g., Transcriptomics, Proteomics, Interactomics)

A significant frontier in metabolic research is the integration of ¹³C-MFA data with other large-scale "omics" datasets to create a more holistic view of cellular function. numberanalytics.com While ¹³C-MFA, using tracers like L-Asparagine-1,2,3,4-13C4, quantifies the functional output of metabolic pathways (the flux), transcriptomics (gene expression) and proteomics (protein abundance) provide information on the machinery that enables this function.

By combining these datasets, researchers can move beyond descriptive analysis to build comprehensive models of cellular regulation. For instance, a study using L-Asparagine-1,2,3,4-13C4 might reveal altered asparagine metabolism in cancer cells. medchemexpress.com When integrated with proteomics, this could be correlated with the expression levels of Asparagine Synthetase (ASNS), the enzyme responsible for its synthesis. medchemexpress.com Further correlation with transcriptomic data can reveal if this change is regulated at the gene expression level. This integrated approach is crucial for understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer. numberanalytics.com The ultimate goal is to create predictive models that can anticipate how genetic or environmental perturbations will affect the metabolic phenotype of a cell.

Development of Advanced Spatially Resolved Isotopic Tracing Techniques

Traditional ¹³C-MFA provides an average flux measurement across a population of cells. However, in complex tissues, metabolic activity can vary significantly from one cell to another, a phenomenon known as metabolic heterogeneity. numberanalytics.com An emerging direction is the development of spatially resolved isotopic tracing techniques that can map metabolic activity in its native tissue context.

Techniques such as Mass Spectrometry Imaging (MSI) can be combined with isotopic labeling to visualize the distribution of ¹³C-labeled metabolites within a tissue slice. After introducing L-Asparagine-1,2,3,4-13C4 to an in vivo model or an organoid, MSI could be used to see where the ¹³C label from asparagine accumulates. This could reveal, for example, that cancer cells at the invasive front of a tumor have a different asparagine metabolism compared to cells in the tumor core. The development of single-cell ¹³C-MFA techniques represents a key future direction that will allow for the study of metabolic fluxes within individual cells in a population. numberanalytics.com

Application of Artificial Intelligence and Machine Learning in Isotope Data Analysis

The analysis of data from ¹³C tracing experiments is inherently complex. Mass spectrometry produces large, intricate datasets of isotopic labeling patterns that must be interpreted to calculate metabolic fluxes. osti.govmdpi.com Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for managing and interpreting this complexity. osti.govmdpi.com

ML algorithms can be trained to recognize patterns in mass spectra, automating the identification of ¹³C-labeled metabolites and improving the accuracy of isotopomer distribution analysis. osti.govmdpi.com For instance, neural networks can be trained on simulated gamma-ray or mass spectral data to deconvolve overlapping signals from different isotopomers, a task that is challenging for traditional algorithms. osti.govosti.gov Furthermore, AI can be used to build more robust and predictive models of metabolic networks. osti.gov By integrating vast datasets, ML can help identify subtle metabolic shifts and generate new hypotheses, potentially reducing the time required for data analysis from days to near real-time. osti.gov

| Research Direction | Key Objective | Enabling Technologies | Example Application with L-Asparagine-1,2,3,4-13C4 |

|---|---|---|---|

| Multi-Omics Integration | Create holistic models of cellular regulation by linking metabolic flux to gene and protein expression. numberanalytics.com | ¹³C-MFA, RNA-Seq (Transcriptomics), Mass Spectrometry (Proteomics) | Correlate flux through asparagine pathways with the expression of Asparagine Synthetase (ASNS) in cancer cells. medchemexpress.com |

| Spatially Resolved Tracing | Map metabolic heterogeneity within complex tissues and single cells. numberanalytics.com | Mass Spectrometry Imaging (MSI), Single-Cell MFA | Visualize the uptake and metabolism of labeled asparagine in different regions of a tumor organoid. |

| AI/Machine Learning | Automate and improve the accuracy of complex isotope data analysis and flux modeling. mdpi.comosti.gov | Neural Networks, Predictive Algorithms, Pattern Recognition osti.gov | Use an ML model to rapidly and accurately quantify the ¹³C labeling patterns in metabolites downstream of asparagine. |

| Complex Multicellular Systems | Study metabolic interactions and dependencies between different cell types. nih.gov | Organoids, Co-culture Systems, In Vivo Models | Trace the exchange or competition for asparagine between cancer cells and stromal cells in a co-culture. nih.gov |

| Novel Pathway Elucidation | Discover unknown metabolic pathways and regulatory control points. nih.govfrontiersin.org | Position-Specific Isotopic Tracers, High-Resolution Mass Spectrometry nih.gov | Identify an unexpected ¹³C labeling pattern in a metabolite, suggesting a novel enzymatic reaction involving the asparagine backbone. nih.govresearchgate.net |

Expansion of Isotopic Tracing to Complex Multicellular Systems and In Vitro Organoids

To better understand human health and disease, research is moving from simple two-dimensional cell monocultures to more physiologically relevant models like organoids and co-culture systems. nih.gov These models recapitulate aspects of in vivo tissue architecture and cellular interaction. ¹³C-MFA is now being extended to these complex systems, a task that presents unique challenges and opportunities. nih.gov

Using L-Asparagine-1,2,3,4-13C4 in a co-culture of cancer cells and immune cells, for instance, could reveal how these populations compete for essential nutrients like asparagine. This approach allows for the detailed study of microbial communities and the metabolic interactions between different species or cell types without the need for physical separation. nih.gov Such studies are critical for understanding the tumor microenvironment, symbiotic relationships in the microbiome, and the metabolic dynamics of developing tissues.

Elucidation of Novel Metabolic Pathways and Regulatory Nodes using Position-Specific Labeling

One of the most powerful applications of isotopic tracers is the discovery of new biochemistry. nih.govfrontiersin.org The choice of the labeled substrate is critical; position-specific or singly labeled substrates are often more informative for discovering novel pathways than uniformly labeled ones. nih.govresearchgate.net

L-Asparagine-1,2,3,4-13C4, with its four labeled carbon atoms, provides a distinct signature for tracing the fate of the asparagine backbone. sigmaaldrich.com Researchers can introduce this compound to cells and use high-resolution mass spectrometry to track where the four ¹³C atoms appear in downstream metabolites. nih.gov If the labeling pattern in a product like malate (B86768) or glutamate (B1630785) deviates from what is predicted by known pathways, it provides strong evidence for a novel enzymatic reaction or a metabolic shunt. nih.govnih.gov This "deep labeling" approach allows for the hypothesis-free discovery of active and inactive pathways, providing a comprehensive survey of the metabolic state of a cell. nih.gov

Q & A

Basic Research Questions

Q. How is L-Asparagine-1,2,3,4-<sup>13</sup>C4 (monohydrate) synthesized with high isotopic purity, and what quality control steps are critical?

- Methodology : Synthesis involves isotopic enrichment using <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-glucose or acetate) in microbial cultures or chemical synthesis. Post-synthesis, purification via recrystallization or chromatography ensures isotopic purity (>95% <sup>13</sup>C at positions 1–4). Key quality checks include isotopic enrichment analysis via nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as verifying monohydrate stability through Karl Fischer titration for water content (10.5–13.5%) .

Q. What handling protocols preserve isotopic integrity during experimental workflows?

- Methodology :

- Storage : Keep in sealed, desiccated containers at 0–6°C to prevent deliquescence or isotopic exchange with ambient moisture .

- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing to minimize <sup>13</sup>C dilution via CO2 exchange. Avoid dust formation to reduce contamination .

Q. Which analytical techniques validate isotopic labeling and purity?

- Methodology :

Advanced Research Questions

Q. How can this compound be applied in <sup>13</sup>C metabolic flux analysis (MFA) to study cancer cell metabolism?

- Methodology : Incorporate L-Asparagine-<sup>13</sup>C4 into cell culture media to trace asparagine utilization in pathways like the TCA cycle or nucleotide synthesis. Use gas chromatography-mass spectrometry (GC-MS) to quantify <sup>13</sup>C labeling in metabolites. Address isotopic dilution by measuring intracellular unlabeled asparagine pools via HPLC .

Q. What strategies mitigate solubility limitations in aqueous solutions for in vitro assays?

- Methodology : Optimize solubility using co-solvents (e.g., DMSO ≤5% v/v) or buffer systems (pH 5–7). Pre-dissolve the compound at 37°C with sonication. Validate solubility via dynamic light scattering (DLS) to confirm monodispersity .

Q. How to resolve contradictions in isotopic enrichment data from NMR and MS?

- Methodology :

- NMR-MS Cross-Validation : Compare <sup>13</sup>C fractional enrichment from NMR integrals with MS isotopic abundance ratios.

- Error Sources : Account for matrix effects in MS (e.g., ion suppression) and NMR signal splitting from <sup>13</sup>C-<sup>15</sup>N coupling in dual-labeled analogs .

Q. What crystallization techniques enhance chiral resolution in enantiomeric mixtures?

- Methodology : Use DL-asparagine monohydrate as a racemic template. Seed supersaturated solutions with L-asparagine-<sup>13</sup>C4 monohydrate crystals (sieved to 50–100 µm) to induce preferential crystallization. Monitor enantiomeric excess via polarimetry .

Q. How to optimize <sup>13</sup>C labeling in recombinant protein NMR studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.